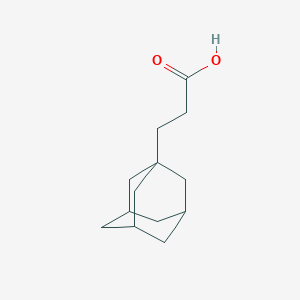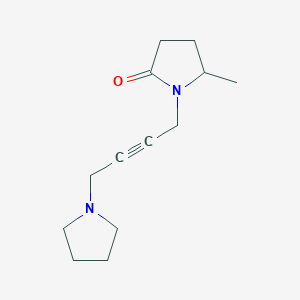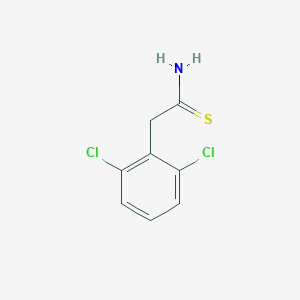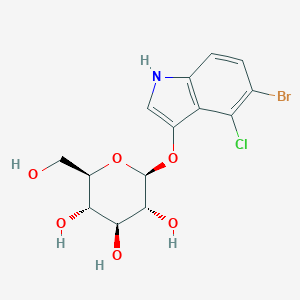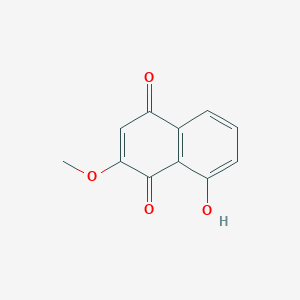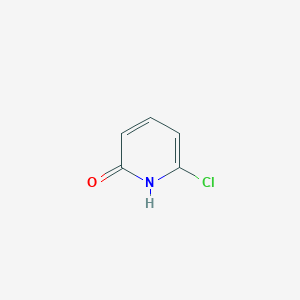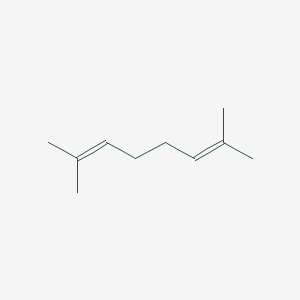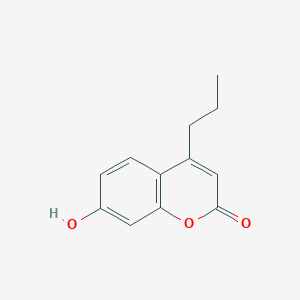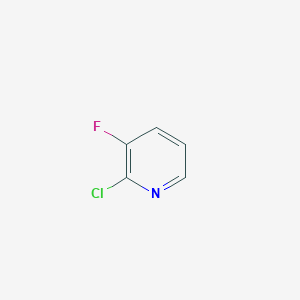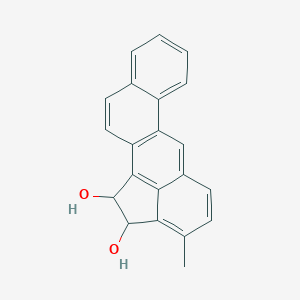
1,2-Dihydroxy-3-methylcholanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dihydroxy-3-methylcholanthrene (DMC) is a polycyclic aromatic hydrocarbon (PAH) that is commonly used in scientific research as a mutagen and carcinogen. It is a potent inducer of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and environmental toxins. The purpose of
Applications De Recherche Scientifique
1,2-Dihydroxy-3-methylcholanthrene is commonly used in scientific research to induce mutations and carcinogenesis in cells and animals. It has been used to study the mechanisms of DNA damage and repair, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. 1,2-Dihydroxy-3-methylcholanthrene has also been used to investigate the effects of environmental pollutants on human health.
Mécanisme D'action
1,2-Dihydroxy-3-methylcholanthrene is metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA and cause mutations. It can also induce the expression of genes involved in cell proliferation and survival, leading to carcinogenesis. 1,2-Dihydroxy-3-methylcholanthrene has been shown to activate the aryl hydrocarbon receptor (AhR), which is involved in the regulation of xenobiotic metabolism and immune function.
Effets Biochimiques Et Physiologiques
1,2-Dihydroxy-3-methylcholanthrene can cause DNA damage, chromosomal aberrations, and mutations in cells and animals. It can also induce tumors in various organs, including the liver, lung, and skin. 1,2-Dihydroxy-3-methylcholanthrene has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and oxidative stress. It can also affect immune function and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dihydroxy-3-methylcholanthrene is a potent mutagen and carcinogen that can induce DNA damage and tumors in cells and animals. It is a useful tool for studying the mechanisms of mutagenesis and carcinogenesis, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. However, 1,2-Dihydroxy-3-methylcholanthrene has limitations in terms of its specificity and selectivity for certain types of mutations and tumors. It can also be toxic to cells and animals at high concentrations.
Orientations Futures
Future research on 1,2-Dihydroxy-3-methylcholanthrene could focus on the development of more selective and specific mutagens and carcinogens for studying the mechanisms of DNA damage and repair, as well as the role of cytochrome P450 enzymes in drug metabolism and toxicity. It could also investigate the effects of environmental pollutants on human health and the development of new strategies for preventing and treating cancer. Finally, future research could explore the potential use of 1,2-Dihydroxy-3-methylcholanthrene as a therapeutic agent for cancer and other diseases.
Méthodes De Synthèse
1,2-Dihydroxy-3-methylcholanthrene can be synthesized by the reaction of 3-methylcholanthrene with potassium permanganate in sulfuric acid. The reaction yields a mixture of products, including 1,2-Dihydroxy-3-methylcholanthrene and its isomer, 3-hydroxy-1,2-dimethylbenz[a]anthracene. 1,2-Dihydroxy-3-methylcholanthrene can be purified by chromatography or recrystallization.
Propriétés
Numéro CAS |
15544-91-9 |
|---|---|
Nom du produit |
1,2-Dihydroxy-3-methylcholanthrene |
Formule moléculaire |
C21H16O2 |
Poids moléculaire |
300.3 g/mol |
Nom IUPAC |
3-methyl-1,2-dihydrobenzo[j]aceanthrylene-1,2-diol |
InChI |
InChI=1S/C21H16O2/c1-11-6-7-13-10-16-14-5-3-2-4-12(14)8-9-15(16)19-18(13)17(11)20(22)21(19)23/h2-10,20-23H,1H3 |
Clé InChI |
MSPGUHVGYWHMPY-UHFFFAOYSA-N |
SMILES |
CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
SMILES canonique |
CC1=C2C(C(C3=C2C(=CC4=C3C=CC5=CC=CC=C54)C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



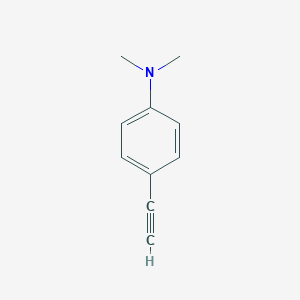
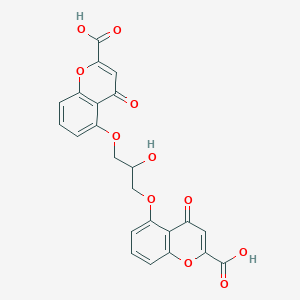
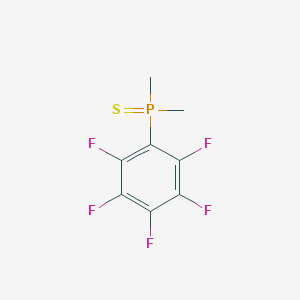
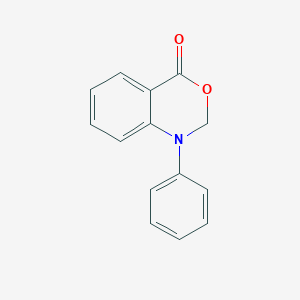
![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
